molecular formula C12H15Cl2F2N B2805052 1-(4-Chlorophenyl)-4,4-difluorocyclohexanamine hydrochloride CAS No. 2197054-50-3

1-(4-Chlorophenyl)-4,4-difluorocyclohexanamine hydrochloride

Cat. No. B2805052
CAS RN: 2197054-50-3
M. Wt: 282.16
InChI Key: SACHSJRHUSMPPS-UHFFFAOYSA-N
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Description

The compound “1-(4-Chlorophenyl)biguanide hydrochloride” is similar to the one you mentioned . It has a molecular weight of 248.11 and its IUPAC name is N-(4-chlorophenyl)imidodicarbonimidic diamide hydrochloride .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and more. For “1-(4-Chlorophenyl)biguanide hydrochloride”, it has a molecular weight of 248.11 .

Scientific Research Applications

Cyclopropenone Oximes: Preparation and Reaction with Isocyanates

  • Research by Yoshida et al. (1988) in the Bulletin of the Chemical Society of Japan shows that cyclopropenone oxime hydrochlorides, which are structurally related to 1-(4-Chlorophenyl)-4,4-difluorocyclohexanamine hydrochloride, react with isocyanates to form 4,6-diazaspiro[2.3]hexenones, potentially useful in synthetic chemistry applications (H. Yoshida et al., 1988).

Degradation of Diethylchlorophosphate and Sarin

  • A study by Verma et al. (2012) in the journal Carbon indicates that 1-(4-Chlorophenyl)-N-hydroxymethanimine, closely related to 1-(4-Chlorophenyl)-4,4-difluorocyclohexanamine hydrochloride, is used in carbon-supported oxime systems for the degradation of sarin and its simulant, diethylchlorophosphate. This research is significant in the field of chemical defense and environmental decontamination (A. K. Verma et al., 2012).

Alumina-supported Oxime for the Degradation of Sarin and Diethylchlorophosphate

  • Verma et al. (2013) in Chemosphere conducted research on alumina-supported oxime systems, involving 1-(4-Chlorophenyl))-N-hydroxymethanimine, for the degradation of sarin and diethylchlorophosphate. This highlights the compound's potential application in hazardous material management and environmental protection (A. K. Verma et al., 2013).

Discovery of Nonpeptide Agonist of the GPR14/Urotensin-II Receptor

  • Croston et al. (2002) in the Journal of Medicinal Chemistry identified a nonpeptidic agonist of the urotensin-II receptor, 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one hydrochloride, demonstrating the potential of structurally similar compounds in pharmacological research and drug development (G. Croston et al., 2002).

Aryl Cations from Aromatic Halides

  • A study by Protti et al. (2004) in The Journal of Organic Chemistry on the photochemistry of chlorophenols, including 4-chlorophenol, reveals insights into the reductive dehalogenation process and the generation of aryl cations. This research could be relevant to the synthesis and reactions of related chlorophenyl compounds (S. Protti et al., 2004).

Safety and Hazards

Safety data sheets provide information on the potential hazards of a compound and how to handle it safely. For a related compound, “4-Chlorophenylhydrazine hydrochloride”, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

properties

IUPAC Name

1-(4-chlorophenyl)-4,4-difluorocyclohexan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClF2N.ClH/c13-10-3-1-9(2-4-10)11(16)5-7-12(14,15)8-6-11;/h1-4H,5-8,16H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SACHSJRHUSMPPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1(C2=CC=C(C=C2)Cl)N)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)-4,4-difluorocyclohexanamine hydrochloride

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